molecular formula C19H20FN5O B12243765 5-Fluoro-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine

5-Fluoro-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine

Cat. No.: B12243765
M. Wt: 353.4 g/mol
InChI Key: UCQREUOESXUPGL-UHFFFAOYSA-N
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Description

5-Fluoro-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine is a complex organic compound that features a pyrimidine core substituted with fluorine, phenyl, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Substitution Reactions:

    Piperazine and Oxazole Introduction: The piperazine and oxazole moieties can be introduced via nucleophilic substitution reactions, often using halogenated intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenated intermediates and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.

Scientific Research Applications

5-Fluoro-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-6-phenylpyrimidine: Lacks the piperazine and oxazole moieties.

    5-Fluoro-4-piperazinylpyrimidine: Lacks the phenyl and oxazole groups.

    6-Phenyl-4-piperazinylpyrimidine: Lacks the fluorine and oxazole groups.

Uniqueness

5-Fluoro-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20FN5O

Molecular Weight

353.4 g/mol

IUPAC Name

5-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C19H20FN5O/c1-14-11-16(26-23-14)12-24-7-9-25(10-8-24)19-17(20)18(21-13-22-19)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3

InChI Key

UCQREUOESXUPGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4

Origin of Product

United States

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